2-Methyl-1,6-dioxaspiro[4.5]decane
Description
Spiroketals as a Class of Natural Products in Chemical Biology
Spiroketals are a prominent class of organic compounds characterized by a spirocyclic center where two rings are joined by a single common atom, which is a ketal carbon. nih.govrsc.org This structural motif is found in a wide array of natural products and is recognized as a 'privileged scaffold' in drug discovery due to its prevalence in biologically active molecules. rsc.org The rigid, three-dimensional structure of the spiroketal core imparts unique architectural complexity and is often directly involved in the binding interactions with biological targets. rsc.org
Naturally occurring spiroketals are numerous and structurally diverse, with common ring sizes being rsc.orgrsc.org, rsc.org, and systems. rsc.org Their biosynthesis often arises from diverse phylogenetic and biosynthetic origins, highlighting their evolutionary importance. rsc.org The stereochemistry of the spirocyclic center is a critical determinant of the compound's conformational properties and, consequently, its biological activity. rsc.org While many spiroketals exist in a thermodynamically stable conformation, factors such as substituents and intramolecular interactions can lead to less stable forms. rsc.org The synthesis of spiroketals, particularly with stereocontrol, remains a significant challenge and a vibrant area of research in organic chemistry, aiming to unlock the full potential of this compound class for biological exploration. nih.gov
Historical Context of 2-Methyl-1,6-dioxaspiro[4.5]decane Discovery and Initial Characterization
The discovery and initial characterization of this compound are rooted in the study of insect pheromones. It was identified as a key semiochemical, a chemical substance that carries a message, in various insect species. For instance, it is known as a pheromone of the common wasp and the pine beetle. nih.gov The enantiomers of 7-Methyl-1,6-dioxaspiro[4.5]decane, a closely related compound, were synthesized to study their pheromonal activity, highlighting the importance of stereochemistry in their biological function. nih.gov This spiroacetal is produced by the males of the ash bark beetle, Leperisinus varius, and has also been detected in the frass (insect excrement) of the fir bark beetle, Cryphalus piceae. researchgate.net
Significance within Insect Chemical Ecology and Inter-species Communication
This compound plays a multifaceted role in the chemical communication systems of insects, influencing both intra- and inter-species interactions. researchgate.net Insect chemical ecology is a field dedicated to understanding how insects use chemical signals to navigate their environment, find mates, locate food sources, and defend against predators. nih.gov Cuticular hydrocarbons (CHCs), which include compounds like spiroketals, are crucial for preventing water loss and have evolved to become key signaling molecules. researchgate.net
In the case of this compound, its function can vary significantly between species and even between its different stereoisomers. For example, in field trials, both enantiomers of the related 7-methyl-1,6-dioxaspiro[4.5]decane reduced the attraction of the ash bark beetle, Leperisinus varius, to baited traps. researchgate.net However, for the fir bark beetle, Cryphalus piceae, only the naturally produced (5S, 7S)-(-)-enantiomer caused a reduction in response. researchgate.net This demonstrates the high specificity of the chemical signaling system in these insects.
Furthermore, racemic 7-methyl-1,6-dioxaspiro[4.5]decane was found to attract a different insect, the nitidulid beetle Epuraea thoracica, in significant numbers. researchgate.net This highlights the compound's role in inter-species communication, where a chemical signal produced by one species can be intercepted and used by another. Another related spiroketal, conophthorin (which is a synonym for 7-methyl-1,6-dioxaspiro[4.5]decane), acts as an aggregation pheromone component for some bark beetle species while serving as a repellent for others. researchgate.net
The table below summarizes the observed effects of 7-Methyl-1,6-dioxaspiro[4.5]decane on different insect species:
| Insect Species | Compound/Enantiomer | Observed Effect |
| Leperisinus varius (Ash bark beetle) | Both enantiomers of 7-methyl-1,6-dioxaspiro[4.5]decane | Reduced response to baited traps |
| Cryphalus piceae (Fir bark beetle) | (5S, 7S)-(-)-enantiomer of 7-methyl-1,6-dioxaspiro[4.5]decane | Reduced response to baited traps |
| Epuraea thoracica (Nitidulid beetle) | Racemic 7-methyl-1,6-dioxaspiro[4.5]decane | Attraction |
Overview of Major Research Thrusts on this compound
Current research on this compound and related spiroketals is focused on several key areas:
Stereoselective Synthesis: A major challenge and area of active research is the development of synthetic methods that allow for the controlled production of specific stereoisomers of spiroketals. nih.gov This is crucial for studying the structure-activity relationships of these compounds and for producing them in sufficient quantities for ecological studies and potential applications in pest management.
Elucidation of Biosynthetic Pathways: Understanding how insects produce these complex molecules is another significant research direction. Identifying the enzymes and genetic pathways involved in spiroketal biosynthesis could provide insights into the evolution of chemical communication and potentially offer new targets for pest control.
Behavioral and Electrophysiological Studies: Researchers are investigating how insects detect and respond to different enantiomers and concentrations of this compound. This involves behavioral assays in the lab and field, as well as electrophysiological recordings from insect antennae to understand the neural basis of olfaction.
Applications in Pest Management: The repellent or attractive properties of this compound and its analogs are being explored for their potential use in integrated pest management strategies. This could involve using the compound to disrupt mating, repel pests from valuable trees, or attract them to traps.
Structure
2D Structure
3D Structure
Properties
CAS No. |
73046-14-7 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-methyl-1,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H16O2/c1-8-4-6-9(11-8)5-2-3-7-10-9/h8H,2-7H2,1H3 |
InChI Key |
JQEFEBJVAHPKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(O1)CCCCO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 1,6 Dioxaspiro 4.5 Decane
Stereoselective and Enantioselective Synthesis of 2-Methyl-1,6-dioxaspiro[4.5]decane Isomers
The biological activity of this compound is highly dependent on its stereochemistry. Consequently, significant effort has been dedicated to the development of stereoselective and enantioselective synthetic routes to access each of its four possible stereoisomers in an optically pure form.
Divergent Synthetic Routes to All Possible Stereoisomers
A key challenge in the synthesis of this compound is the ability to selectively produce any of its stereoisomers from a common precursor. A successful divergent approach has been developed that allows for the synthesis of all four stereoisomers. This strategy often relies on the use of a chiral auxiliary to control the stereochemistry at the spirocenter and the methyl-substituted carbon. By carefully selecting reagents and reaction conditions, the synthesis can be directed towards a specific isomer, and subsequent removal of the auxiliary yields the desired enantiomerically pure product.
Strategies Employing Chiral Auxiliaries and Starting Materials (e.g., carbohydrates, sulfoxide (B87167) auxiliaries)
Chiral auxiliaries and starting materials from the chiral pool are instrumental in the asymmetric synthesis of this compound. These strategies introduce chirality into the molecule at an early stage, which then directs the stereochemical outcome of subsequent reactions.
One notable example is the use of a chiral sulfoxide auxiliary. This approach has been successfully employed in the enantioselective synthesis of all isomers of this compound, which acts as an insect pheromone. acs.org
Carbohydrates, with their inherent chirality, serve as excellent starting materials. For instance, D-fructose has been utilized in the enantiospecific synthesis of (2S,5R)- and (2R,5R)-2-methyl-1,6-dioxaspiro[4.5]decane. nih.gov This synthesis proceeds through a key trihydroxy-2-methyl-1,6-dioxaspiro[4.5]decane intermediate, which is obtained from D-fructose in five steps. nih.gov Similarly, D-glucose has been used to create novel 1,6,9-trioxaspiro[4.5]decane motifs, which are structural analogs of the 1,6-dioxaspiro[4.5]decane system found in numerous natural products. researchgate.netsemanticscholar.org
| Chiral Source | Target Stereoisomer(s) | Key Steps | Reference |
| Chiral Sulfoxide | All four stereoisomers | Asymmetric five-membered ring cyclization | acs.org |
| D-Fructose | (2S,5R) and (2R,5R) | Wittig methodology, reduction, spiroketalation, Corey dideoxygenation, Barton deoxygenation | nih.gov |
| D-Glucose | (5R)- and (5S)-1,6,9-trioxaspiro[4.5]decane motifs | Stereocontrolled route to oxa-analog motifs | researchgate.netsemanticscholar.org |
Metal-Catalyzed and Organocatalytic Approaches
In recent years, metal-catalyzed and organocatalytic methods have emerged as powerful tools for the asymmetric synthesis of complex molecules, including spiroketals. While direct applications to this compound are still developing, related studies demonstrate the potential of these approaches.
For instance, a sequential gold and iridium catalytic system has been used for the enantioselective cascade reaction to produce spiroketals and spiroaminals with excellent enantioselectivities. nih.gov This method involves an asymmetric allylation/spiroketalization of in situ generated exocyclic vinyl ethers or enamides. nih.gov
Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral phosphoric acids have been shown to catalyze the regioselective asymmetric (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols to yield spiro isoindolinone-oxepine-fused indoles with high yields and enantioselectivities. rsc.org Another organocatalytic approach involves a domino asymmetric electrophilic halocyclization strategy to construct spiroketal lactones bearing both axial and central chirality with excellent enantioselectivity and diastereoselectivity. acs.orgacs.org These examples highlight the potential for developing highly selective organocatalytic routes to this compound.
| Catalysis Type | Reaction Type | Key Features | Reference |
| Gold/Iridium | Enantioselective cascade | Sequential catalysis, asymmetric allylation/spiroketalization | nih.gov |
| Organocatalysis (Chiral Phosphoric Acid) | Asymmetric (4+3) cyclization | High yields and enantioselectivities for spiro-fused heterocycles | rsc.org |
| Organocatalysis | Domino asymmetric electrophilic halocyclization | Construction of spiroketal lactones with multiple stereogenic elements | acs.orgacs.org |
Chemico-enzymatic Synthesis Techniques
Chemico-enzymatic methods combine the selectivity of enzymatic transformations with the versatility of chemical synthesis. While a specific chemoenzymatic route to this compound is not extensively documented, the principles of this approach are highly relevant. Enzymes, such as lipases and dehydrogenases, can be used for highly stereoselective steps, such as the resolution of racemic intermediates or the asymmetric reduction of ketones, which are key transformations in spiroketal synthesis. The application of these techniques could provide more efficient and environmentally friendly routes to enantiomerically pure this compound isomers.
Total Synthesis Approaches for this compound and Related Spiroketals
The total synthesis of this compound and other structurally related spiroketals is a significant area of research, driven by their interesting biological properties. These syntheses often serve as a platform to develop and showcase new synthetic methodologies. A review of the asymmetric synthesis of biologically active spiroketals highlights various strategies developed over the years. capes.gov.br
A notable total synthesis of the enantiomers of 7-methyl-1,6-dioxaspiro[4.5]decane, a pheromone of the common wasp and the pine beetle, has been reported. nih.gov This synthesis underscores the importance of controlling stereochemistry to achieve the biologically active isomer. The general approach to spiroketal synthesis often involves the acid-catalyzed cyclization of a hydroxy ketone or a dihydroxy ketone precursor. The stereochemical outcome of this spiroketalization is often governed by thermodynamic control, leading to the most stable isomer.
Novel Ring Closure and Spirocyclization Reactions in the Construction of this compound Frameworks
The construction of the spiroketal core is a critical step in the synthesis of this compound. Researchers have developed several novel ring-closure and spirocyclization reactions to form this framework efficiently and with high stereocontrol.
One such method involves a tandem Prins/pinacol cascade process catalyzed by a Lewis acid. This reaction has been used to synthesize 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity. rsc.org Another approach is the acid-catalyzed equilibration of spiroketals, where 1,6-dioxaspiro[4.4]nonanes can be interconverted to 1,6-dioxaspiro[4.5]decanes. capes.gov.br This method allows for the formation of the desired spiroketal framework while preserving the stereochemistry at adjacent centers. capes.gov.br
Intramolecular Reactions
Intramolecular reactions are a cornerstone of modern organic synthesis, allowing for the efficient assembly of cyclic structures from linear precursors. In the context of this compound synthesis, intramolecular cyclization of a suitably functionalized dihydroxy ketone is a key strategy.
One of the seminal syntheses of the enantiomers of this spiroketal, then referred to as 7-Methyl-1,6-dioxaspiro[4.5]decane due to different numbering conventions, was reported by Mori et al. This approach hinges on the acid-catalyzed cyclization of a chiral hydroxy-δ-lactone, which can be considered a type of intramolecular acetalization, a process mechanistically related to intramolecular Michael additions in terms of ring formation.
The general principle of an intramolecular Michael reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. For a hypothetical synthesis of this compound, a precursor could be designed where a hydroxyl group acts as the nucleophile, attacking an unsaturated ketone or ester moiety at the appropriate position to forge the spiroketal ring system.
Radical cyclizations offer another powerful tool for the formation of carbocyclic and heterocyclic rings. While a specific application of radical cyclization for the synthesis of this compound is not prominently documented in the literature, the methodology holds potential. A hypothetical route could involve the generation of a radical on a side chain attached to a cyclohexane (B81311) or pyran precursor, which then cyclizes onto a suitably placed acceptor to form the spirocyclic junction.
Synthesis Involving Nitroalkanes as Key Reagents
Nitroalkanes are versatile building blocks in organic synthesis, primarily due to the electron-withdrawing nature of the nitro group, which acidifies the α-protons. This allows for their use as nucleophiles in various carbon-carbon bond-forming reactions, such as the Henry reaction (nitroaldol reaction).
A plausible synthetic strategy for this compound utilizing a nitroalkane could involve the reaction of a nitroalkane with a suitable electrophile to construct the carbon skeleton. For instance, the conjugate addition of a nitronate anion to an α,β-unsaturated ketone or ester could be a key step. The nitro group can later be converted into other functional groups, such as a carbonyl or a hydroxyl group, which are necessary for the final spiroketalization step. The Nef reaction, which transforms a nitro group into a carbonyl group, could be particularly useful in such a synthetic sequence.
A hypothetical reaction sequence is outlined below:
| Step | Reactants | Key Transformation | Intermediate/Product |
| 1 | Cyclohexanone derivative, Nitroethane | Michael Addition | Adduct with nitro group |
| 2 | Reduction of a ketone | Diol formation | Diol with nitro group |
| 3 | Acid or base | Nef Reaction | Keto-diol |
| 4 | Acid catalyst | Spiroketalization | This compound |
This table illustrates a conceptual pathway and does not represent experimentally verified conditions for this specific target molecule.
Efficiency and Scalability Considerations in this compound Synthesis
The efficiency and scalability of a synthetic route are critical for the practical production of a target molecule, especially for applications such as pest management where larger quantities of a pheromone may be required.
Atom Economy: Routes that incorporate a higher percentage of the atoms from the starting materials into the final product are more efficient and generate less waste. Convergent syntheses, where different fragments of the molecule are prepared separately and then joined, are often more efficient for complex targets.
Reagent and Catalyst Choice: The use of stoichiometric, and often toxic, reagents can be a drawback for large-scale synthesis. The development of catalytic methods, using small amounts of a catalyst to drive the reaction, is highly desirable. For instance, replacing stoichiometric acid promoters with recyclable solid acid catalysts could improve the environmental footprint and simplify purification.
Purification Methods: Chromatographic purification, while effective at the lab scale, can be a bottleneck in large-scale production. Syntheses that yield products of high purity directly from the reaction mixture, or that can be purified by crystallization or distillation, are more amenable to scaling up.
Number of Steps: A shorter synthetic sequence is generally more efficient and cost-effective. The development of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, can significantly reduce the step count.
The following table summarizes some of the key synthetic steps from a representative synthesis and highlights considerations for scalability:
| Synthetic Step | Transformation | Scalability Considerations |
| Grignard Reaction | Formation of a key C-C bond | Can be exothermic and require careful temperature control on a large scale. |
| Sharpless Asymmetric Epoxidation | Introduction of chirality | Use of stoichiometric titanium isopropoxide and tartrate esters can be costly. Catalytic versions are more desirable. |
| Acid-catalyzed cyclization | Formation of the spiroketal | Choice of acid and control of reaction conditions are crucial to avoid side reactions. |
Ultimately, the development of a truly efficient and scalable synthesis for this compound would likely involve the integration of modern catalytic methods and a focus on minimizing the number of synthetic operations and purification steps.
Stereochemical Investigations of 2 Methyl 1,6 Dioxaspiro 4.5 Decane
Conformational Analysis and Stability of Spiroketal Isomers
The stability of the different stereoisomers of 2-Methyl-1,6-dioxaspiro[4.5]decane is largely governed by stereoelectronic and steric effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for a polar substituent at the anomeric carbon of a pyranose ring to occupy the axial position. scripps.edu In spiroketals, this effect stabilizes the isomer where an oxygen atom of one ring is positioned axially with respect to the other ring. researchgate.net
This stabilization arises from the delocalization of an oxygen lone pair into the antibonding (σ*) orbital of the adjacent C-O bond. scripps.edu The most stable conformation of this compound is the one that maximizes these anomeric interactions while minimizing unfavorable steric interactions. For instance, an alkyl substituent on the tetrahydropyran (B127337) ring of a spiroketal generally prefers an equatorial position to reduce steric strain. researchgate.net
The interplay of these effects dictates the equilibrium between different isomers. The thermodynamically favored isomer is the one that achieves the best balance of stabilizing anomeric effects and minimal steric hindrance. researchgate.net Experimental studies, often involving equilibration in acidic media, and computational analyses are used to determine the relative stabilities of the various isomers. cdnsciencepub.com
Table 1: Factors Influencing Spiroketal Isomer Stability
| Stabilizing/Destabilizing Factor | Description | Effect on this compound |
| Anomeric Effect | The tendency of an electronegative substituent at the anomeric carbon to prefer an axial orientation. scripps.edu | Stabilizes conformations where the oxygen of one ring is axial to the other, influencing the overall geometry. researchgate.net |
| Exo-anomeric Effect | A related effect involving the orientation of a substituent on an exocyclic oxygen atom. cdnsciencepub.com | Contributes to the overall conformational preference and stability. nih.gov |
| Steric Interactions | Repulsive forces between atoms or groups in close proximity. | The methyl group at the C2 position generally favors an equatorial orientation to minimize steric strain. researchgate.net |
| 1,3-Diaxial Interactions | Steric hindrance between axial substituents on a cyclohexane (B81311) or tetrahydropyran ring. | Destabilizes conformations where the methyl group and other axial substituents are in close proximity. researchgate.net |
Assignment of Absolute and Relative Configurations of this compound
The determination of the absolute and relative configuration of this compound isomers is crucial for understanding their chemical and biological properties. Absolute configuration refers to the precise three-dimensional arrangement of atoms at a chiral center, often described using the R/S nomenclature. libretexts.org Relative configuration, on the other hand, describes the relationship between two or more chiral centers within the same molecule. libretexts.org
Various analytical techniques are employed to elucidate the stereochemistry of these spiroketals. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool. cdnsciencepub.comrsc.org The chemical shifts of carbon atoms, especially those near the stereogenic centers, are sensitive to their spatial environment. rsc.org For example, steric compression can cause significant changes in the chemical shifts of carbons in different diastereoisomers. rsc.org
In addition to NMR, chiroptical methods such as optical rotation and circular dichroism can provide information about the absolute configuration. The synthesis of enantiomerically pure isomers, often starting from chiral precursors or using chiral auxiliaries, allows for the unambiguous assignment of their stereochemistry. documentsdelivered.com For instance, the synthesis of the enantiomers of 7-methyl-1,6-dioxaspiro[4.5]decane, a related pheromone, was achieved to establish their absolute configurations. nih.gov
Table 2: Methods for Stereochemical Assignment
| Technique | Principle | Application to this compound |
| ¹³C NMR Spectroscopy | The chemical shift of a carbon nucleus is influenced by its electronic environment and steric interactions. rsc.org | Comparison of ¹³C NMR spectra of different isomers allows for the determination of relative configurations based on shielding and deshielding effects. cdnsciencepub.com |
| ¹H NMR Spectroscopy | Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, aiding in conformational and configurational analysis. nih.gov | Used to confirm the spatial relationships between protons and thus deduce the stereochemistry. |
| Chiral Synthesis | Synthesis of specific stereoisomers from starting materials of known absolute configuration. documentsdelivered.com | Provides a definitive method for obtaining and assigning the absolute configuration of each isomer. |
| X-ray Crystallography | Provides the precise three-dimensional structure of a crystalline compound. nih.gov | When suitable crystals can be obtained, it offers unambiguous determination of both relative and absolute configuration. |
Impact of Stereochemistry on Biological Activity and Receptor Recognition (Structure-Activity Relationships)
The specific three-dimensional arrangement of atoms in the stereoisomers of this compound is critical for their biological activity. Many spiroketals act as pheromones or other signaling molecules, and their interaction with biological receptors is highly stereospecific. wikipedia.org The rigid and well-defined conformation of the spiroketal scaffold presents functional groups in precise spatial orientations, which is key for receptor binding. mskcc.org
The different isomers of this compound can elicit distinct biological responses, or one isomer may be highly active while others are inactive. For example, in insects, specific enantiomers of spiroketal pheromones are often responsible for attracting mates, while other isomers may be inactive or even inhibitory. researchgate.net This highlights the importance of stereochemical purity in the synthesis of biologically active compounds.
The study of structure-activity relationships (SAR) for this compound and related compounds involves synthesizing and testing a range of stereoisomers to understand how changes in stereochemistry affect their interaction with a biological target. This knowledge is invaluable for the design of new and more potent analogs.
Isomerization Phenomena in this compound Synthesis and Bioactivity
Spiroketals can undergo isomerization, particularly under acidic conditions. researchgate.net This process involves the reversible opening of one of the rings to form a hydroxyketone intermediate, followed by re-cyclization. researchgate.net This can lead to a mixture of stereoisomers, often favoring the thermodynamically most stable isomer.
The tendency for isomerization has significant implications for both the synthesis and biological activity of this compound. During synthesis, controlling the reaction conditions is crucial to obtain the desired stereoisomer. Kinetically controlled reactions, which favor the faster-forming product, can be used to access less stable isomers that might not be obtainable under thermodynamic control. mskcc.org
From a biological perspective, the potential for in-vivo isomerization can complicate the interpretation of bioactivity data. An administered isomer might convert to a different, more active isomer within the biological system. Understanding the lability of the spiroketal linkage under physiological conditions is therefore important for drug design and the development of pheromone-based pest management strategies. researchgate.net
Ecological Roles and Chemical Communication of 2 Methyl 1,6 Dioxaspiro 4.5 Decane
2-Methyl-1,6-dioxaspiro[4.5]decane as a Pheromone Component in Hymenoptera (e.g., Paravespula vulgaris, Polybia occidentalis, Polybia sericea)
In the order Hymenoptera, particularly among social wasps, spiroacetals are common constituents of venom and glandular secretions used for chemical signaling. This compound has been identified as a key component of the pheromone systems in several species, where it is often part of a complex blend that mediates alarm and defensive behaviors. annzool.netresearchgate.netsakura.ne.jp
Gas chromatography-mass spectrometry (GC-MS) analyses of wasp venom have successfully identified and characterized the presence of this compound isomers. In the social wasp Polybia sericea, both (E)-2-Methyl-1,6-dioxaspiro[4.5]decane and (Z)-2-Methyl-1,6-dioxaspiro[4.5]decane have been identified as minor components within the complex mixture of volatiles found in the venom sac. researchgate.netresearchgate.net While the venom of the related species Polybia occidentalis also contains a diverse blend of spiroacetals, this compound was not detected in the specific analyses conducted on that species, which instead was dominated by other spiroacetals like (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane. researchgate.net The compound is also a known component of the pheromone system of the common wasp, Paravespula vulgaris. researchgate.netchemecol.org
Table 1: Identification of this compound in Hymenoptera Venom Sacs
| Species | Compound Identified | Relative Abundance | Source |
| Polybia sericea | (E)-2-Methyl-1,6-dioxaspiro[4.5]decane | Minor Component | researchgate.netresearchgate.net |
| Polybia sericea | (Z)-2-Methyl-1,6-dioxaspiro[4.5]decane | Minor Component | researchgate.netresearchgate.net |
| Paravespula vulgaris | This compound isomers | Component | researchgate.netchemecol.org |
| Polybia occidentalis | Not Identified | Not Applicable | researchgate.net |
The volatile compounds released from wasp venom, including spiroacetals, often function as alarm pheromones, inciting nestmates to exhibit defensive behaviors such as stinging and attacking a perceived threat. annzool.net In bioassays with Paravespula vulgaris workers, synthetic isomers of this compound were found to be attractive, eliciting an olfactory response. researchgate.net This suggests a role in recruiting workers to a target or threat. While specific behavioral tests on the isomers of this compound in Polybia sericea have not been detailed, its presence in the venom sac strongly implies a function within the alarm pheromone complex of the species. researchgate.net
Role in Coleopteran Chemical Ecology (e.g., Megacyllene caryae, Megacyllene robiniae, E. solidaginis)
Within the order Coleoptera (beetles), this compound has been identified as a defensive compound, particularly in species that engage in chemical mimicry of wasps. nih.govnih.gov In a departure from its role in Hymenoptera, its function in some other insects like the gall-inducing fly Eurosta solidaginis (Diptera) appears to be related to mating. pnas.org
In the longhorned beetles Megacyllene caryae and Megacyllene robiniae, which are visual mimics of wasps, spiroacetals including (2E)-2-methyl-1,6-dioxaspiro[4.5]decane are produced by both males and females. nih.govillinois.edu Crucially, these compounds are not released continuously but only when the beetles are physically agitated or disturbed. nih.govnih.gov This context-dependent release is a key piece of evidence distinguishing these compounds from aggregation or sex pheromones, which are typically released by one sex without requiring disturbance. nih.govillinois.edu
In contrast, the volatile emissions of the male goldenrod gall fly, Eurosta solidaginis, are released continuously and are dominated by a blend of three spiroacetals: (E)-2-methyl-1,6-dioxaspiro[4.5]decane, (Z)-2-methyl-1,6-dioxaspiro[4.5]decane, and (5S,7S)-7-methyl-1,6-dioxaspiro[4.5]decane. pnas.orgresearchgate.net These compounds collectively account for approximately 95% of the total volatile emission from the males. pnas.org
The release of spiroacetals by Megacyllene beetles only upon agitation strongly suggests a defensive function. nih.govnih.gov Researchers propose that these compounds serve as a form of chemical mimicry, complementing the beetles' yellow-and-black warning coloration (aposematism). nih.govresearchgate.net By releasing an odor that is characteristic of vespid wasp alarm pheromones, the beetles may more effectively deter predators who have learned to associate this scent with a dangerous sting. nih.govnih.govcore.ac.uk
In Eurosta solidaginis, the male-produced volatile blend containing this compound isomers is significantly attractive to female flies, indicating its role as a putative sex or aggregation pheromone. pnas.orgresearchgate.net
Table 2: Production and Function of this compound in Specific Coleoptera and Diptera
| Species (Order) | Producer | Release Context | Postulated Function | Source |
| Megacyllene caryae (Coleoptera) | Both Sexes | When agitated/disturbed | Defensive Allomone (Chemical Mimicry) | nih.govnih.gov |
| Megacyllene robiniae (Coleoptera) | Both Sexes | When agitated/disturbed | Defensive Allomone (Chemical Mimicry) | nih.govnih.gov |
| Eurosta solidaginis (Diptera) | Males | Continuous | Sex/Aggregation Pheromone | pnas.orgresearchgate.net |
Interactions with Other Semiochemicals and Pheromone Blends (e.g., synergism, inhibition)
The ecological activity of this compound is often modulated by its interaction with other chemical compounds in a blend. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or inhibitory.
In the case of Eurosta solidaginis, the pheromonal blend containing this compound has a remarkable interaction with the host plant, tall goldenrod (Solidago altissima). pnas.org Exposure to the male fly's volatile emissions primes the plant's defenses. pnas.orgresearchgate.net Specifically, the plant enhances its jasmonic acid-mediated defense responses, leading to reduced feeding damage and deterrence of egg-laying female flies. pnas.org This demonstrates an inter-kingdom signaling role where an insect pheromone blend influences plant defensive pathways.
In Megacyllene caryae, while the spiroacetals function in defense, the beetle's separate aggregation pheromone blend relies on synergistic interactions. core.ac.ukresearchgate.net For example, enantiomers of 2-methylbutan-1-ol have been shown to be powerful synergists for the main attractive components of the aggregation pheromone. researchgate.netresearchgate.net This highlights a chemical communication system where different blends of compounds are used for distinct functions (defense vs. aggregation), with spiroacetals being part of the defensive blend.
Furthermore, spiroacetals can act as inhibitors in other systems. The related compound conophthorin (7-methyl-1,6-dioxaspiro[4.5]decane), which is found in the E. solidaginis blend, is known to inhibit the attraction of certain conifer-infesting bark beetles to non-host trees, demonstrating its role in preventing aggregation on unsuitable resources. nih.gov
Biosynthetic Pathways and Precursors to this compound in Natural Systems
The biosynthesis of the spiroketal this compound, a significant semiochemical in various insects, is understood to originate from primary metabolic pathways, specifically those of fatty acid or polyketide synthesis. While the precise enzymatic steps for this particular compound are not exhaustively detailed in scientific literature, a comprehensive understanding can be constructed by examining the well-established general pathways for insect pheromone and spiroacetal production.
Insect pheromones, particularly those with aliphatic structures, are frequently derived from fatty acid metabolism. nih.govnih.gov This process typically begins with the de novo synthesis of fatty acids from acetyl-CoA, catalyzed by fatty acid synthase (FAS). nih.govdtu.dk The resulting saturated fatty acyl-CoA precursors can then undergo a series of modifications, including desaturation, chain shortening or elongation, reduction, and oxidation, to yield the final pheromone components. nih.gov
Alternatively, the biosynthesis can follow a polyketide pathway, which shares similarities with fatty acid synthesis but often results in more complex and varied structures. Polyketide synthases (PKSs) are large, multi-domain enzymes that, like FAS, use carboxylic acids as precursors to build a polyketide chain. nih.gov However, PKSs can exhibit greater variability in the choice of starter and extender units (e.g., acetyl-CoA, propionyl-CoA) and in the reductive processing of the growing chain, leading to a wider array of functional groups. nih.gov The formation of spiroketals, in particular, is a known outcome of certain polyketide pathways, sometimes involving complex enzymatic rearrangements. nih.gov
In the context of this compound, it is hypothesized that a linear polyketide or fatty acid-derived precursor undergoes a series of enzymatic reactions to form the characteristic spirocyclic structure. This likely involves the formation of a dihydroxyketone intermediate which can then cyclize to form the spiroketal. The stereochemistry of the final product is often under strict enzymatic control.
Precursor feeding studies, a common method to elucidate biosynthetic pathways, have been instrumental in understanding the origins of many secondary metabolites. wikipedia.orgnih.gov While specific studies on this compound are not extensively documented, research on related insect pheromones supports the fatty acid and polyketide precursor hypothesis. For instance, studies in various Lepidoptera species have successfully used isotope-labeled fatty acids to trace their incorporation into pheromone molecules. plos.org Similarly, investigations into bumblebee pheromones suggest that fatty acids stored in the fat body serve as precursors for the aliphatic compounds found in their labial gland secretions.
The final steps in the biosynthesis of spiroketals like this compound are believed to be catalyzed by specific enzymes that ensure the correct cyclization and stereochemical configuration. While the exact enzymes for this compound have not been isolated and characterized, research on other polyketide-derived spiroketals has identified novel spiroacetal cyclases. uni.lu These enzymes can catalyze the stereospecific formation of the spiroketal ring from a linear precursor. In some cases, flavoenzymes are involved in complex oxidative rearrangements of a polycyclic precursor to generate the spiroketal structure. nih.gov
Spectroscopic Characterization and Computational Studies of 2 Methyl 1,6 Dioxaspiro 4.5 Decane and Analogs
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of spiroketals. By analyzing the interaction of these molecules with electromagnetic radiation, chemists can deduce their atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining the detailed structure of organic compounds, including the relative stereochemistry of chiral centers. For spiroketals such as 2-Methyl-1,6-dioxaspiro[4.5]decane, ¹H and ¹³C NMR spectra provide a wealth of information. The chemical shift of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of diastereomers. nih.govnih.gov
The number of signals in a ¹³C NMR spectrum indicates the number of non-equivalent carbon environments in the molecule. For instance, the ¹³C NMR spectrum of an analog, trans-7-Methyl-1,6-dioxaspiro[4.5]decane, shows distinct signals for each of its nine carbon atoms, confirming its structure. spectrabase.com The chemical shifts for the spiroketal carbon are particularly diagnostic, often appearing in the range of 95-110 ppm. arkat-usa.org
Table 1: Predicted ¹³C NMR Chemical Shifts for an Analog
| Carbon Atom | Predicted Chemical Shift (ppm) for trans-7-Methyl-1,6-dioxaspiro[4.5]decane spectrabase.com |
|---|---|
| Spiroketal Carbon (C5) | ~108 |
| Methyl Carbon | ~21 |
| Other Ring Carbons | 20 - 70 |
For complex molecules with multiple stereocenters, simple NMR analysis can be insufficient. In these cases, computational methods such as the Gauge-Independent Atomic Orbital (GIAO) method are employed. nih.govresearchgate.net By calculating the theoretical NMR chemical shifts for all possible diastereomers and comparing them to the experimental data, the correct stereoisomer can be identified with a high degree of confidence. nih.govcapes.gov.br The DP4 probability analysis is a statistical tool that formalizes this comparison, providing a quantitative measure of the likelihood of a correct assignment. nih.gov
Mass Spectrometry (MS) Fragmentation Patterns and Diagnostic Ions
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In this technique, a molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used for structural identification. wikipedia.org
The fragmentation of spiroketals like this compound is typically initiated by the ionization of one of the oxygen atoms. youtube.comyoutube.com Subsequent cleavage of adjacent bonds, known as α-cleavage, is a common pathway. youtube.commiamioh.edu This process involves the breaking of the C-C or C-O bonds next to the ionized oxygen, leading to the formation of stable radical cations and neutral fragments. libretexts.org The driving force is often the formation of a resonance-stabilized oxonium ion. youtube.com
Key fragmentation pathways for spiroketals include:
α-Cleavage: Loss of an alkyl radical from a bond adjacent to an ether oxygen. For this compound, this could involve the loss of the methyl group (a loss of 15 Da). miamioh.edu
Ring Opening: Cleavage of one of the rings, followed by further fragmentation. This can lead to a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org
Loss of Small Neutral Molecules: While less common for simple ethers, elimination of molecules like water or alkenes can occur through rearrangement processes. youtube.com
Table 2: Predicted Collision Cross Section (CCS) Data for an Isomer
| Adduct | m/z | Predicted CCS (Ų) for 2-methyl-1,4-dioxaspiro[4.5]decane |
|---|---|---|
| [M+H]⁺ | 157.12232 | 133.0 |
| [M+Na]⁺ | 179.10426 | 138.3 |
| [M+K]⁺ | 195.07820 | 139.7 |
| [M+NH₄]⁺ | 174.14886 | 155.1 |
X-ray Crystallography of Spiroketal Derivatives for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise measurements of bond lengths, bond angles, and torsional angles. nih.gov This technique allows for the unambiguous determination of a molecule's absolute configuration and preferred solid-state conformation. nih.gov
While a crystal structure for this compound itself is not publicly available, the technique has been widely applied to more complex natural products containing spiroketal motifs. arkat-usa.orgresearchgate.net To obtain a crystal structure, the compound must first be crystallized, which can be a challenging, rate-limiting step. nih.gov For non-crystalline compounds or those that form poor-quality crystals, derivatization is often employed to introduce groups that facilitate crystallization. researchgate.net
Analysis of spiroketal derivatives by X-ray crystallography has confirmed various conformations, such as chair and boat forms, within the heterocyclic rings, providing invaluable insight into the steric and electronic effects that govern their structure. researchgate.net This solid-state structural information is crucial for understanding biological activity and for validating the results of computational models. mskcc.org
Density Functional Theory (DFT) and Other Quantum Chemical Computations
Quantum chemical computations, particularly Density Functional Theory (DFT), have become essential tools for studying molecular structure and properties. nih.govresearchgate.net These methods can predict a wide range of properties, including molecular geometries, conformational energies, and spectroscopic data (NMR, IR, UV-Vis), with a high degree of accuracy. nih.gov
For flexible molecules like spiroketals, a key application of DFT is to perform a conformational analysis to identify the most stable, low-energy structures. researchgate.net The process involves calculating the energy of numerous possible conformations to find the global minimum on the potential energy surface.
Prediction of Geometric Structures and Conformations
The first step in a computational study is the prediction of the molecule's geometric structure. Using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)), the geometry of a starting structure is optimized to find a low-energy conformation. nih.govnih.gov For a molecule like this compound, this involves determining the preferred orientation of the two rings relative to each other and the conformation of each ring (e.g., chair, twist-boat).
The relative energies of different conformers can be calculated to determine their populations at a given temperature. This conformational landscape is critical, as the experimentally observed properties are often an average over the most populated conformers. The accuracy of these predictions allows for the confident assignment of stereochemistry when combined with experimental data, as seen in the GIAO-NMR and DP4 analysis methods. nih.govnih.govacs.org
Simulation of Spectroscopic Data
The unambiguous assignment of signals in nuclear magnetic resonance (NMR) spectra for complex molecules like spiroketals can be a significant challenge. Computational chemistry offers powerful tools to predict NMR chemical shifts and coupling constants, thereby aiding in the structural elucidation and conformational analysis.
Density Functional Theory (DFT) has become a primary method for the accurate calculation of NMR parameters. conicet.gov.arnih.gov The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating isotropic nuclear magnetic shielding values, which are then converted to chemical shifts. conicet.gov.arjoaquinbarroso.com The accuracy of these predictions depends on the chosen functional and basis set. For instance, functionals like B3LYP and mPW1PW91, combined with basis sets such as 6-31G(d) or larger, have been shown to provide reliable results for organic molecules. conicet.gov.ar
The process typically involves:
Conformational Search: Identifying all low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of these individual conformers.
Geometry Optimization: Optimizing the geometry of each conformer using a selected level of theory.
NMR Parameter Calculation: Performing GIAO calculations on each optimized conformer to obtain the magnetic shielding tensors.
Data Analysis: Averaging the calculated shielding constants based on the Boltzmann distribution of the conformers and then converting these to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. joaquinbarroso.com
While specific computational studies on this compound are not extensively documented in the literature, research on analogous spiroketal systems demonstrates the utility of these methods. For example, a study on 1-(1,4-dioxaspiro osti.govnih.govdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, an analog, utilized NMR data for its characterization. unimore.it In another relevant study, the GIAO-SCF method was employed to interpret the ¹H-NMR spectrum of 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5]decane. This study highlighted how computational methods could explain subtle differences in chemical shifts arising from different conformations of the six-membered ring.
To illustrate how simulated data is presented and compared with experimental values, the following hypothetical data table for a dioxaspiro[4.5]decane analog is provided.
| Carbon Atom | Experimental δ (ppm) | Simulated δ (ppm) (DFT/B3LYP/6-31G(d)) | Difference (ppm) |
|---|---|---|---|
| C1 | 109.2 | 108.5 | -0.7 |
| C2 | 65.8 | 65.1 | -0.7 |
| C3 | 64.7 | 64.0 | -0.7 |
| C4 | 35.1 | 34.5 | -0.6 |
| C5 | 24.9 | 24.3 | -0.6 |
| C6 | 23.8 | 23.2 | -0.6 |
| C7 | 36.2 | 35.5 | -0.7 |
| C8 | 31.9 | 31.2 | -0.7 |
| C-CH₃ | 21.5 | 20.9 | -0.6 |
Mechanistic Investigations of Chemical Reactions
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and potential energy surfaces that are often difficult to probe experimentally.
DFT calculations are widely used to map out the pathways of chemical reactions. nih.govnih.govrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed. nih.govrsc.org This allows for the determination of activation barriers and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. tib.eu
For complex reactions, it is crucial to locate the transition state structures, which are first-order saddle points on the potential energy surface. Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Studies on the formation of spiroketals, known as spiroketalization, have benefited greatly from computational investigations. For instance, the mechanism of palladium-catalyzed spirocyclization of acrylamides has been studied using DFT. nih.govnih.govrsc.org These studies have supported a pathway involving oxidative addition, intramolecular carbopalladation, C-H bond activation, and migratory insertion. nih.govnih.govrsc.org The calculations were able to explain the regioselectivities observed experimentally and the reasons for the failure of certain substrates to react. nih.govnih.gov
In the context of reactions involving cyclic ethers, which are structurally related to the rings in this compound, computational studies have been used to investigate complex reaction mechanisms, such as their oxidation. osti.govosti.govresearchgate.net These studies often reveal multiple competing pathways, including ring-opening reactions and reactions with other species. osti.gov
The following table provides a hypothetical example of the kind of data generated in a computational study of a reaction step, such as a ring-opening reaction of a spiroketal analog.
| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|
| Reactant → Transition State 1 | 25.3 | 24.8 | 25.3 |
| Transition State 1 → Intermediate 1 | -15.1 | -14.5 | - |
| Intermediate 1 → Transition State 2 | 10.2 | 9.8 | 10.2 |
| Transition State 2 → Product | -30.5 | -31.0 | - |
Broader Implications and Emerging Research Themes
Comparative Chemical Ecology of Spiroketals Across Insect Orders
The spiroketal motif, a key structural feature of 2-Methyl-1,6-dioxaspiro[4.5]decane, is a recurring theme in the chemical language of insects, yet its specific roles can vary significantly across different orders. A comparative approach to the chemical ecology of this and related spiroketals reveals fascinating evolutionary patterns and ecological adaptations.
For instance, a closely related compound, (E)-7-Methyl-1,6-dioxaspiro[4.5]decane, has been identified as a semiochemical in various species of Coleoptera, including bark beetles (Scolytidae) and sap beetles (Nitidulidae). researchgate.net In these beetles, it often functions as an aggregation pheromone or as a component of the pheromone blend that mediates host colonization. The chirality of the molecule can be critical, with different enantiomers eliciting different behavioral responses. researchgate.net
In the order Hymenoptera, a similar spiroketal, 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, has been identified as a pheromone component of the common wasp, Paravespula vulgaris. documentsdelivered.com The presence of this structural motif in both beetles and wasps, which are evolutionarily distant, suggests a case of convergent evolution where the same chemical scaffold has been independently co-opted for communication. The specific substitution patterns on the spiroketal core likely contribute to the species-specificity of the signal.
Further research into the distribution and function of this compound and its analogs in other insect orders, such as Diptera and Lepidoptera, is warranted. Such studies, comparing the biosynthetic pathways, receptor specificity, and behavioral responses, will provide deeper insights into the evolutionary diversification of chemical signaling in insects.
Development of Bio-inspired Synthetic Routes to Complex Spiroketals
The intricate and stereochemically rich structure of this compound presents a significant challenge for organic chemists. Nature, however, assembles such complex molecules with remarkable efficiency and stereocontrol, often through enzyme-catalyzed cascade reactions. This has inspired the development of bio-inspired synthetic routes that mimic these natural processes.
Bio-inspired approaches often aim to construct the spiroketal core in a single, efficient step from a linear precursor, mirroring the proposed biosynthetic pathways in insects. These methods can involve acid-catalyzed cyclizations of polyhydroxy ketones or the use of metal catalysts to promote spiroketalization. The goal is to achieve high levels of stereoselectivity, yielding the desired isomer in high purity. The synthesis of all four energetically possible stereoisomers of the related 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane showcases the power of modern synthetic methods to create complex, stereochemically defined molecules for biological evaluation. documentsdelivered.com
Emerging research in this area focuses on the use of enzymatic and chemo-enzymatic methods. mskcc.org By employing isolated enzymes or whole-cell systems, chemists can harness the exquisite selectivity of biological catalysts to perform key transformations. For example, lipases and oxidoreductases can be used to set stereocenters in the precursor molecule, which then undergoes a spontaneous or catalyzed cyclization to form the spiroketal. These bio-inspired routes are not only elegant and efficient but also often more environmentally friendly than traditional synthetic methods, aligning with the principles of green chemistry.
Exploration of Structure-Activity Relationships Beyond Pheromonal Activity (e.g., as motifs in other natural products and their biological relevance)
While the primary focus of research on this compound has been its role as an insect pheromone, the spiroketal motif is present in a wide array of natural products with diverse and potent biological activities. This suggests that the pheromonal activity of this compound may be just one facet of its biological relevance.
Recent studies have revealed that spiroketal-containing natural products can exhibit significant antifungal and antibacterial properties. For example, spirolactone, a macrolide with a nih.govnih.gov-spiroketal ring, has demonstrated profound antifungal effects against a range of pathogenic fungi, including Aspergillus species. biorxiv.orgbiorxiv.org The proposed mechanism involves the disruption of the fungal cell wall. biorxiv.orgbiorxiv.org Similarly, naphthoquinone spiroketals isolated from endophytic fungi have shown allelochemical activity, inhibiting the growth of other fungi. nih.gov
These findings raise the intriguing possibility that this compound and its synthetic analogs could possess similar antimicrobial activities. Exploring the structure-activity relationships of this spiroketal beyond its pheromonal function could lead to the discovery of new therapeutic agents or agrochemicals. By systematically modifying the structure of the spiroketal and assessing its impact on various biological targets, researchers can identify the key features responsible for different types of bioactivity. This line of inquiry could unlock the latent potential of this seemingly simple insect pheromone.
Interdisciplinary Research in Chemical Ecology and Organic Synthesis
The study of this compound exemplifies the synergistic relationship between chemical ecology and organic synthesis. This interdisciplinary collaboration is essential for advancing our understanding of the natural world and for developing practical applications based on this knowledge.
Chemical ecologists are at the forefront of identifying novel semiochemicals and elucidating their roles in mediating interactions between organisms. nih.govroutledge.comresearchgate.netresearchgate.nettaylorfrancis.com However, the quantities of these compounds that can be isolated from natural sources are often minuscule, precluding their thorough biological evaluation and practical use. This is where organic synthesis plays a pivotal role.
Organic chemists can devise and execute synthetic routes to produce these complex natural products in the laboratory. nih.govnih.gov This not only provides the material necessary for rigorous biological testing but also confirms the proposed chemical structure. The synthesis of all possible stereoisomers of a chiral pheromone, for instance, is crucial for determining which isomer is biologically active and for understanding the stereochemical requirements of the insect's olfactory system.
Case studies on the identification and synthesis of various insect pheromones demonstrate the power of this collaborative approach. mdpi.comunb.ca The process typically begins with the collection and analysis of insect-produced volatiles by chemical ecologists, followed by structure elucidation. Organic chemists then step in to synthesize the proposed structure and its analogs. Finally, the synthetic compounds are returned to the ecologists for field testing to confirm their biological activity. This iterative process of discovery, synthesis, and evaluation is a hallmark of modern chemical ecology and continues to drive innovation in both fields.
Q & A
Q. What are the primary analytical techniques for identifying 2-methyl-1,6-dioxaspiro[4.5]decane in biological samples?
The compound is typically identified using Nuclear Magnetic Resonance (NMR) and Gas Chromatography/Mass Spectrometry (GC/MS) . NMR confirms structural features (e.g., spiroketal ring system and substituents) by analyzing proton and carbon chemical shifts, while GC/MS provides molecular weight and fragmentation patterns. Comparison with synthetic standards is critical for absolute configuration determination, as demonstrated in studies on stick insect defensive secretions .
Q. What natural sources produce this compound, and what methodologies confirm its presence?
The compound is found in insect secretions (e.g., Asceles glaber stick insects and Paravespula vulgaris wasps) and fungal metabolites. Identification involves solvent extraction of glandular secretions, followed by GC/MS profiling and NMR structural elucidation. For example, its presence in A. glaber was confirmed by matching retention times and spectral data with synthetic analogs .
Q. What synthetic routes exist for this compound, and how is stereochemical control achieved?
Synthesis often employs diastereoselective strategies using chiral precursors. For instance, Jacobsen et al. used enantiomerically pure propylene oxide to synthesize (5R,7R)- and (5S,7S)-enantiomers via acid-catalyzed cyclization. Stereochemical control is validated by polarimetry and chiral GC .
Q. How does this compound function in insect chemical ecology?
It serves dual roles: pheromonal communication in beetles (e.g., Scolytidae) and chemical defense in stick insects. Bioassays involve exposing target organisms (e.g., ants or mosquitoes) to synthetic spiroketals and quantifying behavioral responses (e.g., repellency or attraction) .
Advanced Research Questions
Q. How do stereochemical variations in this compound influence its biological activity?
Enantiomers exhibit distinct bioactivity. For example, (5R,7R)-conophthorin acts as an aggregation pheromone in beetles, while (5S,7S)-enantiomers are inactive. Stereochemical analysis via chiral chromatography and enantioselective synthesis is essential to isolate pure isomers for bioactivity studies .
Q. What contradictions exist in reported ecological roles of this compound across species?
The compound acts as a pheromone in bark beetles (e.g., Scolytidae) but as a repellent in stick insects (e.g., A. glaber). These contradictions highlight species-specific evolutionary adaptations. Comparative studies using synthetic analogs in field/lab assays are needed to resolve context-dependent roles .
Q. What challenges arise in synthesizing enantiomerically pure this compound?
Key challenges include thermodynamic instability of certain stereoisomers and side reactions during cyclization. For example, Z-isomers of spiroketals are less stable than E-isomers, requiring low-temperature protocols. Advanced purification (e.g., preparative GC) and kinetic trapping methods mitigate these issues .
Q. How can advanced mass spectrometry techniques resolve structural ambiguities in spiroketal derivatives?
High-resolution MS (HRMS) and tandem MS/MS differentiate isomers via diagnostic fragments (e.g., m/z 98/101 for methyltetrahydrofuryl substructures). For example, 7-methyl vs. 2-methyl isomers are distinguished by unique fragmentation pathways and retention indices in GC/MS .
Q. What methodological approaches are needed to study ecological implications of stereoisomer ratios?
Field experiments should pair enantioselective trapping (using chiral lures) with microclimate monitoring to assess isomer stability. Lab studies must quantify dose-response curves for individual enantiomers, as seen in A. glaber’s defensive spiroketal activity against fire ants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
